6-Bromo-2-phenylimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-2-phenylimidazo[1,2-a]pyridine is a halogenated heterocycle . It is used in organic syntheses and as pharmaceutical intermediates . The empirical formula is C13H9BrN2 and the molecular weight is 273.13 .
Synthesis Analysis
The synthesis of 6-Bromo-2-phenylimidazo[1,2-a]pyridine involves the condensation of 2-aminopyridines with α-bromoketones . This reaction can be facilitated by microwave irradiation, which offers advantages such as simplicity in operation, greater selectivity, and rapid synthesis .Molecular Structure Analysis
The molecular structure of 6-Bromo-2-phenylimidazo[1,2-a]pyridine is represented by the empirical formula C13H9BrN2 . More detailed structural information may be available in the referenced sources .Chemical Reactions Analysis
The chemical reactions involving 6-Bromo-2-phenylimidazo[1,2-a]pyridine are primarily its synthesis reactions. As mentioned earlier, it is synthesized through the condensation of 2-aminopyridines with α-bromoketones .Physical And Chemical Properties Analysis
6-Bromo-2-phenylimidazo[1,2-a]pyridine has a molecular weight of 273.13 . Additional physical and chemical properties were not explicitly mentioned in the retrieved sources .Scientific Research Applications
Anticancer Agent
Imidazo[1,2-a]pyridine derivatives, including 6-Bromo-2-phenylimidazo[1,2-a]pyridine, have been studied for their potential as anticancer agents. In one study, derivatives of this compound showed significant results against breast cancer cells . Among the novel derivatives, one compound exhibited potent activity against the MCF7 and MDA-MB-231 cell lines .
Antiviral Activity
Imidazo[1,2-a]pyridine compounds have been reported to possess antiviral properties . This suggests that 6-Bromo-2-phenylimidazo[1,2-a]pyridine could potentially be used in the development of antiviral drugs.
Antibacterial Properties
These compounds have also been found to have antibacterial properties . This indicates that 6-Bromo-2-phenylimidazo[1,2-a]pyridine could be used in the development of new antibacterial agents.
Antiprotozoal Activity
Imidazo[1,2-a]pyridine compounds have demonstrated antiprotozoal activity . This suggests that 6-Bromo-2-phenylimidazo[1,2-a]pyridine could potentially be used in the treatment of diseases caused by protozoa.
Anti-Inflammatory Properties
These compounds have been shown to possess anti-inflammatory properties . This indicates that 6-Bromo-2-phenylimidazo[1,2-a]pyridine could potentially be used in the treatment of inflammatory conditions.
Antiulcer Activity
Imidazo[1,2-a]pyridine compounds have been reported to have antiulcer properties . This suggests that 6-Bromo-2-phenylimidazo[1,2-a]pyridine could potentially be used in the treatment of ulcers.
properties
IUPAC Name |
6-bromo-2-phenylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECUQJPFGTUNCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347595 | |
Record name | 6-Bromo-2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-phenylimidazo[1,2-a]pyridine | |
CAS RN |
4044-98-8 | |
Record name | 6-Bromo-2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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